molecular formula C17H24N2O5S B5079163 2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone

2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone

Cat. No.: B5079163
M. Wt: 368.4 g/mol
InChI Key: DVZDOPVJDXSZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, a phenoxy group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-morpholine sulfonyl chloride with phenol to form 4-morpholin-4-ylsulfonylphenol. This intermediate is then reacted with 1-piperidin-1-ylethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(18-8-2-1-3-9-18)14-24-15-4-6-16(7-5-15)25(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZDOPVJDXSZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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